molecular formula C20H19N3O3 B14866721 N-benzyl-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-benzyl-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14866721
M. Wt: 349.4 g/mol
InChI Key: JULAEWZMIJQEMT-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine ring, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the benzyl and acetamide groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is crucial for monitoring the synthesis process and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

N-benzyl-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide
  • 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-propenamide
  • 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)-2-propenamide

Uniqueness

N-benzyl-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to its specific structural features, such as the methoxyphenyl and pyridazine groups. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-benzyl-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H19N3O3/c1-26-18-10-6-5-9-16(18)17-11-12-20(25)23(22-17)14-19(24)21-13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,24)

InChI Key

JULAEWZMIJQEMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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